1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide
Brand Name:
Vulcanchem
CAS No.:
31804-72-5
VCID:
VC0127988
InChI:
InChI=1S/C19H23NO3.BrH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H
SMILES:
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC.Br
Molecular Formula:
C19H24BrNO3
Molecular Weight:
394.309
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide
CAS No.: 31804-72-5
Cat. No.: VC0127988
Molecular Formula: C19H24BrNO3
Molecular Weight: 394.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31804-72-5 |
|---|---|
| Molecular Formula | C19H24BrNO3 |
| Molecular Weight | 394.309 |
| IUPAC Name | 6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrobromide |
| Standard InChI | InChI=1S/C19H23NO3.BrH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H |
| Standard InChI Key | VQNLLFHKHDXJRM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator